molecular formula C9H9FN2O3 B13024957 N-Ethyl-2-fluoro-5-nitrobenzamide CAS No. 682757-54-6

N-Ethyl-2-fluoro-5-nitrobenzamide

Cat. No.: B13024957
CAS No.: 682757-54-6
M. Wt: 212.18 g/mol
InChI Key: MIKHREUGNSJTED-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-5-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O3 It is a derivative of benzamide, characterized by the presence of ethyl, fluoro, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.

    Acylation: The nitroaniline derivative is then subjected to acylation with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: N-Ethyl-2-fluoro-5-aminobenzamide.

    Substitution: N-Ethyl-2-substituted-5-nitrobenzamide (depending on the nucleophile used).

    Hydrolysis: 2-Fluoro-5-nitrobenzoic acid and ethylamine.

Scientific Research Applications

N-Ethyl-2-fluoro-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-5-nitrobenzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the nitro group can facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-fluoro-5-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Fluoro-5-nitrobenzoic acid: Lacks the ethylamide group, making it more acidic.

    N-Ethyl-4-nitrobenzamide: The fluoro group is absent, affecting its reactivity and properties.

Uniqueness

N-Ethyl-2-fluoro-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the fluoro and nitro groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

CAS No.

682757-54-6

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

N-ethyl-2-fluoro-5-nitrobenzamide

InChI

InChI=1S/C9H9FN2O3/c1-2-11-9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,2H2,1H3,(H,11,13)

InChI Key

MIKHREUGNSJTED-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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